N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBVGUPIVUEDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide typically involves the reaction of 6-aminobenzothiazole with 3-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid as solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide is synthesized through the reaction of 5-amino-2-mercaptobenzothiazole with 3-(methylthio)benzoyl chloride , typically in the presence of a base like triethylamine in an organic solvent such as dichloromethane . The synthesis process involves:
- Reaction Setup : Combine 5-amino-2-mercaptobenzothiazole and 3-(methylthio)benzoyl chloride.
- Base Addition : Add triethylamine to facilitate the reaction.
- Purification : Isolate the product via recrystallization or column chromatography.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activities. It has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism of action involves:
- Inhibition of Tumor Growth : By interfering with specific cellular signaling pathways, it can disrupt cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Benzothiazole derivative A | U-937 (human macrophage) | 0.57 |
| Benzothiazole derivative B | THP-1 (human leukemia) | 0.4 |
| Benzothiazole derivative C | B16-F10 (mouse melanoma) | TBD |
Note: TBD = To Be Determined from further studies.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses broad-spectrum activity against various pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 15.6 |
| C. albicans | 125 |
| Staphylococcus aureus | TBD |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
In Vitro Studies
A study evaluated the cytotoxic effects on multiple cancer cell lines using crystal violet assays, revealing significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents.
In Vivo Studies
Preliminary animal studies are underway to assess the therapeutic potential and safety profile of this compound in treating tumors, indicating a promising avenue for future research.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety can intercalate into DNA, disrupting its function, or inhibit enzyme activity by binding to the active site. The methylthio group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The 6-yl position on benzothiazole is common across analogs, but substitutions on the benzamide (e.g., 3-SMe vs. 4-OMe) significantly alter synthetic yields and properties. For example, compound 3l (4-OMe) achieves a 63% yield via nickel-catalyzed reductive aminocarbonylation, whereas the pyrimidinone derivative 30 (3-SMe) yields only 31% using BTFFH/DIPEA .
- Methylthio vs.
Key Observations:
- Anticancer Activity: Compounds like 7q (70% yield, 177.9–180.8°C melting point) show broad-spectrum activity against cancer cell lines, likely due to the 2-chloropyridin-4-ylaminoethylthio group enhancing DNA intercalation or kinase inhibition .
- Antimicrobial Activity : Triazolothiadiazole derivatives () exhibit antibacterial and antifungal effects, suggesting that fused heterocyclic systems (e.g., triazolo-thiadiazole) enhance microbial target engagement .
Physicochemical Properties
Table 3: Melting Points and Purity of Analogs
| Compound Name | Melting Point (°C) | Purity (%) | Reference |
|---|---|---|---|
| 7q | 177.9–180.8 | 90.0 | |
| 7r | 166.5–168.1 | 90.0 | |
| 7s | 169.2–171.8 | 90.0 | |
| 7t | 237.7–239.1 | 92.0 |
- Higher melting points (e.g., 237.7–239.1°C for 7t ) correlate with increased molecular rigidity from thiazole or pyrimidine substituents .
Biological Activity
N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole moiety and a methylthio group attached to a benzamide structure. This unique combination may contribute to its biological activity, allowing it to interact with various molecular targets.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating cellular processes.
- Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Cell Cycle Modulation : Research indicates that similar compounds exhibit effects on cell cycle progression, promoting apoptosis in cancer cells.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown:
- Inhibition of Cancer Cell Proliferation : Significant reduction in the growth of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells at micromolar concentrations .
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| A431 | 1, 2, 4 | Apoptosis promotion |
| A549 | 1, 2, 4 | Cell cycle arrest |
| H1299 | 1, 2, 4 | Inhibition of migration |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Similar benzothiazole derivatives have demonstrated:
- Inhibition of Bacterial Growth : Effective against various strains of bacteria, indicating potential as an antibacterial agent .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several benzothiazole derivatives, including this compound. These compounds were evaluated for their cytotoxic effects on cancer cells and showed promising results in inhibiting cell proliferation and inducing apoptosis .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the benzothiazole nucleus to enhance anticancer activity. The presence of the methylthio group appears to enhance the interaction with biological targets compared to other derivatives lacking this group .
- Potential for Drug Development : The compound's unique structure makes it a candidate for further development into therapeutic agents targeting specific diseases, particularly cancers and infections caused by resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
